molecular formula C13H8N4O7 B15045544 3,5-dinitro-N-(2-nitrophenyl)benzamide CAS No. 36293-37-5

3,5-dinitro-N-(2-nitrophenyl)benzamide

Cat. No.: B15045544
CAS No.: 36293-37-5
M. Wt: 332.22 g/mol
InChI Key: QGVJNNLZUBBYJI-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(2-nitrophenyl)benzamide ( 36293-37-5) is a synthetic nitro-aromatic benzamide with the molecular formula C13H8N4O7 and a molecular weight of 332.23 g/mol . This compound is characterized by a defined melting point and a calculated density of 1.496 g/cm³ . It features multiple nitro groups attached to its benzamide core, a structural motif shared with compounds that are actively investigated for their potential as antitubercular agents . Research into similar 3,5-dinitrobenzamide analogs has identified potent in vitro activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains, suggesting this chemical class holds significant value for infectious disease research . The mechanism of action for related nitrobenzamides is proposed to involve the inhibition of DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme for cell wall biosynthesis in mycobacteria, making it an emergent and promising target for anti-TB drug discovery . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs aimed at developing novel therapeutics for neglected diseases. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

36293-37-5

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

3,5-dinitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H8N4O7/c18-13(14-11-3-1-2-4-12(11)17(23)24)8-5-9(15(19)20)7-10(6-8)16(21)22/h1-7H,(H,14,18)

InChI Key

QGVJNNLZUBBYJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Acid Chloride-Amine Condensation

The most widely reported method involves the direct reaction of 3,5-dinitrobenzoyl chloride with 2-nitroaniline in anhydrous THF under reflux. Key steps include :

  • Reagent Preparation : 3,5-Dinitrobenzoyl chloride (1.15 g, 5 mmol) is dissolved in THF (10 mL), while 2-nitroaniline (0.69 g, 5 mmol) is separately dissolved in THF (5 mL).
  • Condensation : The acid chloride solution is added dropwise to the amine solution under nitrogen atmosphere, followed by refluxing at 65–70°C for 2 hours.
  • Workup : The reaction mixture is cooled to ambient temperature, filtered to remove THF, and the crude product is recrystallized from a methanol/THF/ethyl acetate (1:1:1) mixture.

Yield : 72–85%.
Purity : >95% (by TLC, silica gel GF254, CH2Cl2/MeOH 9:1).

Modified Schotten-Baumann Conditions

An alternative approach employs aqueous-organic biphasic conditions to mitigate side reactions:

  • Base Addition : Triethylamine (0.396 mmol) is added to a solution of 2-nitroaniline in acetone/water (3:2 v/v) at 0°C.
  • Acid Chloride Introduction : Pre-cooled 3,5-dinitrobenzoyl chloride in acetone is rapidly introduced, followed by immediate quenching with 1M HCl to precipitate the product.
  • Purification : The precipitate is washed with HCl, dissolved in CH2Cl2, and purified via preparative TLC.

Yield : 68–75%.
Advantages : Reduced side products (e.g., diacylation) due to controlled pH.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Parameter THF Acetone/Water DCM
Reaction Time 2 hours 45 seconds 3 hours
Yield 85% 75% 70%
Purity 95% 90% 88%

THF maximizes yield due to superior solubility of intermediates, while acetone/water enables rapid quenching but requires stringent temperature control. Prolonged reaction times in DCM risk hydrolysis of the acid chloride.

Stoichiometric Considerations

Excess 2-nitroaniline (1.2–1.5 equiv) is recommended to drive the reaction to completion, particularly in non-polar solvents. Stoichiometric imbalances below 1:1.1 result in residual acid chloride, complicating purification.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • FTIR : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO2 stretches).
  • 1H NMR (CDCl3) : δ 8.82 (d, J = 2.3 Hz, 2H, Ar-H), 8.35 (t, J = 2.3 Hz, 1H, Ar-H), 7.95 (dd, J = 8.6, 2.3 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H).
  • 13C NMR : δ 164.8 (C=O), 148.2–120.7 (aromatic carbons), 140.5 (NO2-bearing carbons).

Crystallographic Insights

Single-crystal X-ray diffraction confirms a planar amide bond (C-N-C=O torsion angle: 175.2°) and intramolecular N-H···O hydrogen bonding (2.89 Å). The dihedral angle between the benzamide and 2-nitrophenyl rings is 5.9°, minimizing steric strain.

Applications and Derivatives

3,5-Dinitro-N-(2-nitrophenyl)benzamide serves as a precursor for supramolecular hosts and coordination complexes. Functionalization at the amide nitrogen (e.g., crown ether adducts) enhances its utility in molecular recognition.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. For instance, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Group Variations

3,5-Dinitro-N-(thiazol-2-yl)benzamide
  • Substituent : Thiazolyl group instead of 2-nitrophenyl.
  • Synthesis: Prepared via nucleophilic displacement of 2-aminothiazole with 3,5-dinitrobenzoyl chloride, followed by hydrazine reduction .
  • Applications: Intermediate for poly(amide-imide)s with amino acid units, highlighting its utility in polymer chemistry .
  • Key Difference : The thiazole ring introduces heterocyclic aromaticity, enabling metal coordination (e.g., Fe in catalysis) .
(E)-2-Hydroxy-3,5-dinitro-N'-(2-nitrobenzylidene)benzohydrazide
  • Functional Group : Hydrazide (-NH-N=C-) instead of amide.
  • Properties: Higher hydrogen-bonding capacity due to hydrazide and phenolic -OH groups. SMILES: Oc1c(cc(cc1[N+](=O)[O-])[N+](=O)[O-])C(=O)N\N=C\c2ccccc2[N+](=O)[O-] .
  • Applications: Potential as a chelating agent or precursor for heterocyclic synthesis.
3,5-Dinitro-N-(4’-benzo-15-crown-5)-benzamide
  • Substituent : Benzo-15-crown-5 macrocycle.
  • Properties: Host-guest chemistry: Forms stable supramolecular complexes with Na⁺ (log Kₛ = 3.85) and Li⁺ (log Kₛ = 3.59) due to crown ether cavity . Hydrophobicity: Higher logP (7.32) compared to non-crown analogs, enhancing membrane permeability (Table 1) .
  • Applications : Ion-selective reagents for analytical or biological systems .
3,5-Dinitro-N-(1-phenylethyl)benzamide
  • Substituent : Chiral 1-phenylethyl group.
  • Applications : Achieved high resolution (R = 3.59) in chiral electrochromatography, demonstrating substituent-dependent enantioselectivity .

Physicochemical Properties

Hydrophobicity Comparison
Compound Substituent logP Rₘ⁰
3,5-Dinitro-N-(2-nitrophenyl)benzamide* 2-Nitrophenyl ~6.20 ~3.50
Crown-ether derivative (7) Benzo-15-crown-5 7.32 4.05
Thiazolyl derivative (3) Thiazol-2-yl 5.89 3.20
4-Nitrophenyl derivative 4-Nitrophenyl 6.15 3.45

*Estimated based on structural analogs .

  • Trends : Crown ether and bulky aromatic substituents increase hydrophobicity, favoring lipid membrane penetration.
Thermal Stability
  • Crown-ether derivative : Decomposes above 200°C due to macrocycle stability .
  • Thiazolyl derivative : Stable up to 180°C, suitable for polymer synthesis .
Supramolecular Chemistry
  • Crown-ether analog: Reversible Na⁺/Li⁺ complexation in organic-aqueous systems, unlike the non-crown parent compound .
  • Chiral separation : Phenylethyl substituent enables enantiomer resolution, a property absent in symmetric analogs .

Q & A

Q. How can chromatographic conditions be optimized for separating nitro-substituted benzamide derivatives?

  • Methodology : Use reverse-phase TLC or HPLC with ethanol-water mobile phases. For example, a 90:10 ethanol-water ratio achieves a separation resolution (Rs) of 1.89 for 3,5-dinitro-N-(1-phenylethyl)benzamide, with a retention factor (k') of 0.28 and selectivity (α) of 6.08. Column efficiency (e.g., 3,200 plates) is critical for resolving structurally similar derivatives . Adjusting organic solvent concentration and stationary phase (e.g., RP-18 silica) enhances separation.

Q. What spectroscopic techniques are essential for characterizing nitrobenzamide derivatives?

  • Methodology :
  • UV-Vis Spectroscopy : Identifies electronic transitions; e.g., compound 7 (a crown ether derivative) exhibits λmax at 439 nm (ε = 1.6 × 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) in acetonitrile upon complexation with NaOH .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substituent positions. For example, aromatic protons in 3,5-dinitro-N-(2-nitrophenyl)benzamide appear as multiplets between δ 7.38–9.33 ppm .
  • FTIR-ATR : Detects functional groups (e.g., amide C=O stretch at ~1650 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How are stability constants (KS) determined for supramolecular complexes involving crown ether derivatives?

  • Methodology : The Benesi-Hildebrand method is applied to UV-Vis titration data. For example, compound 7 forms 1:1 complexes with Li<sup>+</sup> and Na<sup>+</sup>, yielding log KS values of 3.59 and 3.85, respectively, in acetonitrile at room temperature . Job’s plot analysis confirms stoichiometry, while statistical validation (e.g., R<sup>2</sup> = 0.976 for RM0 vs. log P correlations) ensures reliability .

Q. What computational approaches predict conformational dynamics in nitrobenzamide derivatives?

  • Methodology : Molecular mechanics (e.g., ArgusLab’s MM2 force field) optimizes geometry by minimizing torsion energies. For instance, compound 7 has a torsion energy of 9.6 kcal/mol, favoring proximity between the dinitrophenyl and crown ether moieties . Quantum chemical calculations (e.g., MOPAC-2007) correlate atomic charges (e.g., NACN = −0.32) with bathochromic shifts in UV-Vis spectra .

Q. How does polymorphism impact the physicochemical properties of benzamide derivatives?

  • Methodology : X-ray crystallography (e.g., SHELXL refinement) identifies polymorphic forms. For example, benzamide has orthorhombic (Form II) and monoclinic (P21/c) structures, with lattice parameters (a = 7.8999 Å, b = 8.019 Å) influencing stability and solubility . Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, critical for bioavailability studies.

Q. How can contradictions in stability constants for crown ether-metal complexes be resolved?

  • Methodology : Replicate experiments under controlled conditions (e.g., ionic strength, solvent purity). For example, discrepancies in log KS for Na<sup>+</sup> vs. K<sup>+</sup> arise from cation size mismatch (K<sup>+</sup> diameter = 2.66 Å vs. 15-crown-5 pore = 1.7–2.2 Å). Statistical analysis (e.g., Fisher parameter, standard deviation) identifies outliers .

Q. What strategies validate the reversibility of acid-base interactions in nitrobenzamide derivatives?

  • Methodology : UV-Vis monitoring of protonation-deprotonation cycles. For example, compound 7 reversibly forms red complexes with NaOH in dichloromethane/water systems, confirmed by TLC and spectral reversibility upon HCl addition . pH-dependent λmax shifts (e.g., 344 nm → 439 nm) quantify equilibrium constants.

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